Cas no 1094-61-7 (β-Nicotinamide Mononucleotide)

β-Nicotinamide Mononucleotide 化学的及び物理的性質
名前と識別子
-
- Pyridinium,3-(aminocarbonyl)-1-(5-O-phosphono-b-D-ribofuranosyl)-, inner salt
- beta-Nicotinamide Mononucleotide
- NMN
- β-nicotinamide D-ribonucleotide
- β-Nicotinamide Monon
- β-Nicotinamide Mononucleotide
- β-NM
- β-NMN
- Nicotinamide ribotide
- 3-(Aminocarbonyl)-1-(5-O-phosphonato-beta-D-ribofuranosyl)pyridinium
- 3-carbamoyl-1-(5-O-phosphonopentofuranosyl)pyridinium
- 3-carbamoyl-1-[5-O-(hydroxyphosphinato)-beta-D-ribofuranosyl]pyridinium
- Nicotinamide mononucleotide
- Pyridinium, 3-(aminocarbonyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)-, inner salt
- β-Nicotinamide ribose monophosphate
- Nicotinamide-1-ium-1-β-D-ribofuranoside 5′-phosphate
- Nicotinamide ribonucleoside 5'-phosphate
- Nicotinamide ribonucleotide
- beta-D-NMN
- beta-NMN
- β-D-NMN
- NMN zwitterion
- Nicotinamide nucleotide
- Nicotimide mononucleotide
- Nicotinamide mononuclotide
- 1-[5-O-(Hydroxyphosphinato)pentofuranosyl]pyridin-1-ium-3-carboximidate
- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]pyridin-1-ium-3-ca
- CID 138396994
- β-NicotinamideMononucleotide
- β-Nicotinamide Mononucleotide ,NMN
- beta-nicotinamide D-ribonucleotide
- nicotinamide D-ribonucleotide
- beta-Nicotinamide ribonucleotide
- 2KG6QX4W0V
- ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-d
- β-Nicotinamide Mononucleotide(NMN)
- β-Nicotinamide Mononucleotide (NMN)
- BETA-NICOTINAMIDE RIBOSE MONOPHOSPHATE
- B-NICOTINAMIDE MONONUCLEOTIDE
- NICOTINAMIDE-1-IUM-1-BETA-D-RIBOFURANOSIDE 5'-PHOSPHATE
- 3-carbamoyl-1-[(2R,3R,4S,5R)-5-[(hydrogen phosphonatooxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1λ?-pyridin-1-ylium
- Pyridinium, 3-(aminocarbonyl)-1-(5-O-phosphono-.beta.-D-ribofuranosyl)-, inner salt
- DTXSID50911152
- H11919
- .BETA.-NMN
- -NM;NMN
- C00455
- 1094-61-7
- AC-35057
- [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methylhydrogenphosphate
- N1123
- Q21547155
- fA-Nicotinamide Mononucleotide
- AKOS015896881
- NMN [MI]
- ((2R,3S,4R,5R)-5-(3-carbamoylpyridinium-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen phosphate
- 3-carbamoyl-1-beta-D-ribofuranosylpyridinium hydroxide 5'-(dihydrogen phosphate) inner salt
- CS-4996
- ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen phosphate
- CHEBI:16171
- CHEMBL610238
- b-NM
- AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-Nicotinamide mononucleotide
- 3-(AMINOCARBONYL)-1-(5-O-PHOSPHONO-.BETA.-D-RIBOFURANOSYL)PYRIDINIUM INNER SALT
- MFCD00038748
- -Nicotinamide mononucleotide
- .BETA.-D-NMN
- BETANMN
- CCG-267847
- J-002287
- EX-A3534
- DAYLJWODMCOQEW-TURQNECASA-N
- beta -Nicotinamide mononucleotide
- 3-(aminocarbonyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)pyridinium, inner salt
- SCHEMBL105618
- 3-carbamoyl-1-[(2R,3R,4S,5R)-5-[(hydrogen phosphonatooxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1$l^{5}-pyridin-1-ylium
- 3-(Aminocarbonyl)-1-(5-O-phosphono-beta-D-ribofuranosyl)pyridinium inner salt
- UNII-2KG6QX4W0V
- HY-F0004
- Nicotinamidmononucleotid
- 3-carbamoyl-1-[(2R,3R,4S,5R)-5-[(hydrogen phosphonatooxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1??-pyridin-1-ylium
- BDBM50366763
- ss-NMN
- AfAE'A centa' notA inverted exclamation markAfasA'A
- AS-59655
- EINECS 214-136-5
- bmse000260
- ?-Nicotinamidemononucleotide
- ss-Nicotinamide mononucleotide
-
- MDL: MFCD00038748
- インチ: 1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1
- InChIKey: DAYLJWODMCOQEW-TURQNECASA-N
- ほほえんだ: P(=O)([O-])(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])([N+]2=C([H])C([H])=C([H])C(C(N([H])[H])=O)=C2[H])O1)O[H])O[H]
- BRN: 3570187
計算された属性
- せいみつぶんしりょう: 334.056602g/mol
- ひょうめんでんか: 0
- XLogP3: -3.5
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 回転可能化学結合数: 5
- どういたいしつりょう: 334.056602g/mol
- 単一同位体質量: 334.056602g/mol
- 水素結合トポロジー分子極性表面積: 166Ų
- 重原子数: 22
- 複雑さ: 455
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 334.22
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: DMSO (Slightly, Heated), Methanol (Slightly), Water (Slightly)
- PSA: 166.25
- 最大波長(λmax): 266(H2O)(lit.)
- マーカー: 6663
- じょうきあつ: No data available
β-Nicotinamide Mononucleotide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 福カードFコード:8-10-21
- ちょぞうじょうけん:4°C, protect from light
β-Nicotinamide Mononucleotide 税関データ
- 税関コード:2934999090
β-Nicotinamide Mononucleotide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25412-10g |
β-Nicotinamide Mononucleotide |
1094-61-7 | 97% | 10g |
¥1180 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094380-100mg |
β-Nicotinamide Mononucleotide |
1094-61-7 | 99% | 100mg |
¥44 | 2024-05-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25412-1g |
β-Nicotinamide Mononucleotide |
1094-61-7 | 97% | 1g |
¥182 | 2023-09-15 | |
eNovation Chemicals LLC | Y1043867-100g |
ß-Nicotinamide mononucleotide |
1094-61-7 | 97% | 100g |
$190 | 2024-06-07 | |
Apollo Scientific | BIB3016-250mg |
b-Nicotinamide mononucleotide |
1094-61-7 | 250mg |
£60.00 | 2024-07-24 | ||
TRC | N407765-25mg |
b-Nicotinamide Mononucleotide |
1094-61-7 | 25mg |
$ 110.00 | 2023-09-06 | ||
TRC | N407765-100mg |
b-Nicotinamide Mononucleotide |
1094-61-7 | 100mg |
$ 272.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18184-100mg |
beta-Nicotinamide mononucleotide |
1094-61-7 | 98% | 100mg |
¥453.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212376D-5g |
β-Nicotinamide mononucleotide, |
1094-61-7 | ≥95% | 5g |
¥7145.00 | 2023-09-05 | |
ChemScence | CS-4996-10mg |
β-Nicotinamide mononucleotide |
1094-61-7 | 99.51% | 10mg |
$60.0 | 2022-04-28 |
β-Nicotinamide Mononucleotide サプライヤー
β-Nicotinamide Mononucleotide 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
β-Nicotinamide Mononucleotideに関する追加情報
Exploring the Potential of β-Nicotinamide Mononucleotide (CAS 1094-61-7) in Health and Longevity
In recent years, β-Nicotinamide Mononucleotide (often abbreviated as NMN and identified by CAS 1094-61-7) has emerged as a groundbreaking compound in the fields of anti-aging and metabolic health. As a precursor to nicotinamide adenine dinucleotide (NAD+), NMN plays a pivotal role in cellular energy production and DNA repair. This has sparked immense interest among researchers, health enthusiasts, and longevity seekers worldwide. The compound's ability to boost NAD+ levels—which decline with age—has positioned it as a potential key to unlocking healthier aging and improved vitality.
The scientific community has been particularly intrigued by how β-Nicotinamide Mononucleotide functions at the molecular level. Once ingested, NMN is rapidly converted into NAD+, a coenzyme essential for numerous biological processes. These include energy metabolism, mitochondrial function, and the activation of sirtuins—proteins linked to longevity. Studies suggest that supplementing with NMN may help counteract age-related declines in NAD+ levels, thereby supporting cognitive function, cardiovascular health, and even physical endurance. This has led to a surge in demand for NMN supplements, especially among those exploring cutting-edge approaches to wellness.
One of the most compelling aspects of β-Nicotinamide Mononucleotide is its potential application in addressing age-related conditions. Research indicates that NMN could play a role in mitigating oxidative stress, reducing inflammation, and enhancing insulin sensitivity. These properties make it a subject of interest for conditions like metabolic syndrome, neurodegenerative diseases, and even certain aspects of skin aging. As the global population ages, the search for safe and effective interventions to promote healthy aging has never been more urgent—and NMN appears to be at the forefront of this movement.
The market for β-Nicotinamide Mononucleotide has expanded rapidly, driven by both scientific advancements and growing consumer awareness. Online searches for terms like "NMN benefits," "best NMN supplement," and "NMN anti-aging" have skyrocketed, reflecting widespread curiosity about this compound. Manufacturers have responded with a variety of NMN products, ranging from powders to capsules, often marketed as part of premium longevity stacks. However, quality and bioavailability remain critical considerations, as not all NMN supplements are created equal.
Beyond supplementation, researchers are exploring innovative delivery methods for β-Nicotinamide Mononucleotide, including sublingual formulations and combination therapies with other NAD+ boosters like resveratrol. The compound's stability and absorption profile continue to be areas of active investigation, with new studies regularly contributing to our understanding of its optimal use. As clinical trials progress—particularly those examining NMN in human subjects—the scientific community anticipates more definitive answers about dosage, long-term effects, and specific health applications.
For those considering β-Nicotinamide Mononucleotide as part of their health regimen, it's important to consult with healthcare professionals and source high-quality products from reputable suppliers. While current evidence is promising, the field of NAD+ research is still evolving, and individual responses to NMN supplementation may vary. As interest in this remarkable compound grows, so does the need for accurate information and responsible use—making education about CAS 1094-61-7 and its potential benefits more valuable than ever.
1094-61-7 (β-Nicotinamide Mononucleotide) 関連製品
- 149576-26-1(Pyridinium,1-[3-(hexadecyloxy)-2-methoxypropyl]-3-(hydroxymethyl)-, bromide (1:1))
- 1094-61-7(β-Nicotinamide Mononucleotide)
- 16719-36-1(7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI))
- 16719-46-3(7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(5-O-phosphono-b-D-ribofuranosyl)-)
- 13484-60-1(9H-Purine,9-(5-O-phosphono-b-D-ribofuranosyl)-)
- 17720-18-2(Nicotinic Acid Riboside)
- 102686-21-5(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3,4-dimethyl-1-b-D-ribofuranosylpyridinium, inner salt (9CI))
- 113915-68-7(1(3H)-Isobenzofuranone,4,5,6,7-tetrachloro-3,3-bis[2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-)
- 139574-76-8(Pyridinium,1-(7-ethoxy-4-hydroxy-4-oxido-3,5,9-trioxa-4-phosphapentacos-1-yl)-, inner salt(9CI))
- 321-02-8(Nicotinic acid mononucleotide)

